3-Ethoxy-2-methoxycyclobutan-1-amine hydrochloride
Overview
Description
3-Ethoxy-2-methoxycyclobutan-1-amine hydrochloride, also known as EMCBH, is a cyclic amine derivative with a wide range of applications in the scientific research field. It is an important organic compound used in many laboratory experiments and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Reactions
3-Ethoxy-2-methoxycyclobutan-1-amine hydrochloride is involved in various chemical synthesis and reactions, contributing to the creation of complex molecular structures. For instance:
- It reacts with silyl enol ethers, under the influence of ethylaluminum dichloride as a Lewis acid, to produce 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives. This reaction is part of a formal [4+2] cycloaddition process, which is pivotal in the stereoselective preparation of oxygenated cyclohexanone derivatives (Matsuo et al., 2009).
- It also undergoes cycloaddition with heterocyclic amines like pyridines, quinolines, and isoquinolines. This reaction produces 9a-hydro-2H-quinolizin-2-one derivatives, employing Me3SiOTf in acetonitrile. Notably, the cycloaddition of 3-ethoxy-2-monoalkylcyclobutanones with certain heterocycles is performed stereoselectively (Onnagawa et al., 2016).
Biological Activities and Medicinal Applications
The compound is instrumental in the synthesis of various biologically active structures, with implications in medicinal chemistry:
- It's used to synthesize diverse pyridine-containing heterocycles at room temperature. Through a Lewis acid-catalyzed process, it helps in the creation of a range of heterocyclic compounds that are significant due to their bioactivity (Lin et al., 2016).
- Its derivative, 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene hydrochloride, has been synthesized and evaluated for its antineoplastic properties. It's particularly potent against a panel of human and animal cancer cell lines, exhibiting high levels of activity. It inhibits tubulin polymerization by binding at the colchicine site, indicating its potential as a cancer therapeutic agent (Pettit et al., 2003).
properties
IUPAC Name |
3-ethoxy-2-methoxycyclobutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-10-6-4-5(8)7(6)9-2;/h5-7H,3-4,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVJLGBKGLHJAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2-methoxycyclobutan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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